(S)-2-Hydroxy-1,2,2-triphenylethyl acetate (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Brand Name: Vulcanchem
CAS No.: 95061-51-1
VCID: VC21103026
InChI: InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1
SMILES: CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Molecular Formula: C22H20O3
Molecular Weight: 332.4 g/mol

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

CAS No.: 95061-51-1

Cat. No.: VC21103026

Molecular Formula: C22H20O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate - 95061-51-1

Specification

CAS No. 95061-51-1
Molecular Formula C22H20O3
Molecular Weight 332.4 g/mol
IUPAC Name [(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate
Standard InChI InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1
Standard InChI Key GXLZCXZLVDUDHP-NRFANRHFSA-N
Isomeric SMILES CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
SMILES CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Canonical SMILES CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Introduction

Chemical Identification and Properties

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, also known by its CAS number 95061-51-1, is a chiral organic compound with the molecular formula C₂₂H₂₀O₃ and a molecular weight of 332.39 g/mol . This compound belongs to the broader class of triphenylethylene derivatives, which have gained significant attention in pharmaceutical chemistry and asymmetric synthesis.

The physical properties of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate are summarized in the following table:

PropertyValue
Physical appearanceWhite solid
Molecular weight332.39 g/mol
Density1.180
Melting point246-249°C
Optical rotationNegative (-)
CAS number95061-51-1

The compound's structure features three phenyl groups strategically positioned around an ethyl acetate backbone, with a hydroxyl group at the 2-position. The specific S configuration at the chiral center provides it with distinctive stereochemical properties that influence its reactivity and applications in various scientific fields.

Synthesis Methods

Synthetic Routes

The synthesis of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate is typically accomplished through the acetylation of (S)-(-)-1,1,2-Triphenylethane-1,2-diol using acetyl chloride . This synthetic pathway is valuable because it maintains the stereochemical integrity of the starting material while providing high yields of the desired product.

The general synthetic route can be outlined as follows:

  • Begin with enantiomerically pure (S)-(-)-1,1,2-Triphenylethane-1,2-diol

  • Perform acetylation with acetyl chloride in the presence of a suitable base (pyridine)

  • Isolate and purify the resulting (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

Reaction Conditions and Optimization

The optimal reaction conditions for synthesizing (S)-2-Hydroxy-1,2,2-triphenylethyl acetate with high yield and purity include :

ParameterOptimal Condition
SolventDichloromethane
TemperatureIce-water bath cooling (0-5°C)
AtmosphereInert (argon)
Catalyst/BasePyridine
Reaction timeApproximately 2 hours
Reagent ratio1:2.3:2.5 (diol:acetyl chloride:pyridine)

A detailed synthetic procedure involves dissolving (S)-1,1,2-Triphenylethane-1,2-diol (32.7 mmol) in dichloromethane (200 mL) under an argon atmosphere, cooling the solution in an ice-water bath, adding acetyl chloride (76.4 mmol), and then adding pyridine (82 mmol) dropwise over 5 minutes . After 2 hours of reaction time, the product is filtered, dissolved in dichloromethane, extracted with 5% aqueous hydrochloric acid and water, dried over anhydrous sodium sulfate, filtered, concentrated, and crystallized by cooling. This method consistently yields 93% of pure (S)-2-Hydroxy-1,2,2-triphenylethyl acetate .

Chemical Reactivity

Functional Group Transformations

Due to its structural features, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can undergo various chemical transformations:

  • Hydrolysis of the acetate group under basic or acidic conditions to yield the corresponding alcohol

  • Oxidation of the hydroxyl group to form ketones or aldehydes

  • Substitution reactions involving displacement of the acetate group with other nucleophiles

  • Stereoselective reactions where the compound's chirality influences the stereochemical outcome

These transformations make (S)-2-Hydroxy-1,2,2-triphenylethyl acetate a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals.

Applications in Scientific Research

Pharmaceutical Applications

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate has significant applications in pharmaceutical research and development:

  • As a chiral precursor or intermediate in the synthesis of selective estrogen receptor modulators (SERMs) such as tamoxifen, droloxifene, toremifene, and panomifene, which are used to prevent bone loss and breast cancer

  • As a chiral auxiliary in asymmetric synthesis of pharmaceutically active compounds

  • As a building block for compounds that interact with biological receptors, particularly estrogen receptors

The triphenylethylene framework, which is present in (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, is particularly important in these pharmaceutical applications. For instance, studies have shown that derivatives of triphenylethylene can bind to estrogen receptors much more effectively than the parent compounds, making them valuable in the treatment of hormone-dependent conditions .

Applications in Asymmetric Synthesis

In organic synthesis, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate serves as:

  • A chiral auxiliary that can direct the stereochemical outcome of reactions

  • A building block for the synthesis of complex chiral molecules

  • A model compound for studying stereoselective reactions and mechanisms

The compound's well-defined stereochemistry makes it particularly valuable in reactions where controlling the stereochemical outcome is crucial, such as in the synthesis of biologically active molecules with specific three-dimensional structures.

Enzymatic Studies

In biochemical research, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can serve as:

  • A substrate for enzyme studies, particularly those involving stereoselective biocatalysis

  • A model compound for investigating enzyme mechanisms

  • A tool for exploring the influence of chirality on biological interactions

These applications highlight the importance of this compound in understanding fundamental biological processes and developing new biotechnological applications.

Comparison with Related Compounds

Structural Analogs and their Properties

The following table compares (S)-2-Hydroxy-1,2,2-triphenylethyl acetate with structurally related compounds:

CompoundStructural DifferencesKey PropertiesApplications
(S)-2-Hydroxy-1,2,2-triphenylethyl acetateReference compoundMP: 246-249°C, (-) optical rotationChiral auxiliary, pharmaceutical intermediate
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetateR configuration at chiral center(+) optical rotationDifferent biological interactions and catalytic properties
(S)-(-)-1,1,2-Triphenylethane-1,2-diolLacks acetate groupPrecursor compoundStarting material for synthesis of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Triphenylethylene derivatives (e.g., tamoxifen)Modified functional groupsVaried biological activitySelective estrogen receptor modulators for therapeutic use

The stereochemical configuration of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a critical feature that distinguishes it from its R enantiomer. This stereochemistry influences its interactions with chiral environments, such as enzymes or other biological receptors, making it suitable for specific applications where stereoselectivity is important.

Industrial Relevance

The industrial significance of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate stems from its role in:

  • The production of pharmaceuticals, particularly those requiring high enantiomeric purity

  • The development of fine chemicals and specialty reagents for research and industrial applications

  • The preparation of chiral catalysts and auxiliaries for asymmetric synthesis

The compound's relatively straightforward synthesis from accessible starting materials, combined with its valuable applications in pharmaceutical and fine chemical synthesis, makes it an industrially relevant compound despite its specialized nature.

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